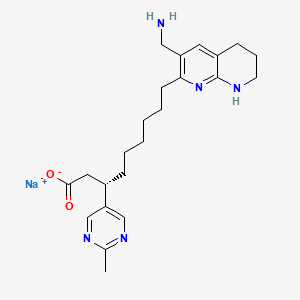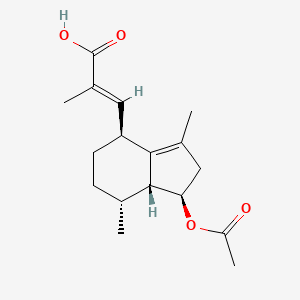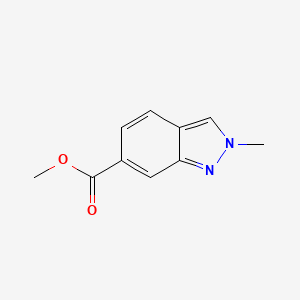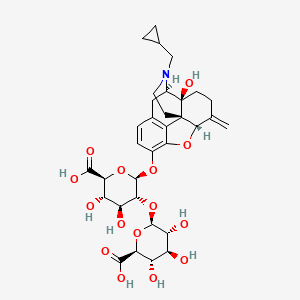![molecular formula C23H42O5Si2 B569941 (2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol CAS No. 1235828-10-0](/img/structure/B569941.png)
(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol is a complex organic compound with the molecular formula C23H42O5Si2 and a molecular weight of 454.75 g/mol. This compound is an intermediate in the synthesis of metabolites of (-)-Epicatechin. It is characterized by the presence of two tert-butyl dimethylsilyl (TBDMS) protecting groups attached to the phenyl ring, which play a crucial role in its chemical behavior and applications.
Vorbereitungsmethoden
The synthesis of (2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol involves multiple steps, typically starting with the protection of hydroxyl groups on the phenyl ring using tert-butyl dimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole . The reaction conditions often require anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference.
Industrial production methods for this compound are not widely documented, but the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The TBDMS protecting groups can be selectively removed under acidic conditions using reagents like tetrabutylammonium fluoride (TBAF), leading to the formation of free hydroxyl groups.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yields and purity of the products.
Wissenschaftliche Forschungsanwendungen
(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol is primarily used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its applications include:
Chemistry: Used in the synthesis of chiral building blocks and as a protecting group in multi-step organic synthesis.
Biology: Employed in the preparation of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of pharmaceutical agents, particularly those targeting metabolic pathways.
Industry: Applied in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol is primarily related to its role as a protecting group in organic synthesis. The TBDMS groups protect hydroxyl functionalities from unwanted reactions, allowing selective transformations at other sites of the molecule. Upon completion of the desired reactions, the TBDMS groups can be removed to reveal the free hydroxyl groups, facilitating further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol include:
This compound: A similar compound with slight variations in the protecting groups or the core structure.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another compound with tert-butyl groups and phenyl ring, used as a UV absorber.
The uniqueness of this compound lies in its specific configuration and the presence of two TBDMS groups, which provide distinct protective properties and reactivity patterns compared to other similar compounds.
Eigenschaften
IUPAC Name |
[(2S)-1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O5Si2/c1-17(25)26-19(16-24)14-18-12-13-20(27-29(8,9)22(2,3)4)21(15-18)28-30(10,11)23(5,6)7/h12-13,15,19,24H,14,16H2,1-11H3/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAFAWVNQGOWOG-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O5Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride](/img/structure/B569864.png)

![4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde](/img/structure/B569868.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)urea](/img/structure/B569870.png)
![O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine](/img/structure/B569872.png)

![4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569876.png)

![6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569879.png)
